molecular formula C10H11Cl2NO B13273496 3-[(3,4-Dichlorophenyl)methoxy]azetidine CAS No. 615576-65-3

3-[(3,4-Dichlorophenyl)methoxy]azetidine

Cat. No.: B13273496
CAS No.: 615576-65-3
M. Wt: 232.10 g/mol
InChI Key: CPZNGXLCJCDKLQ-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methoxy]azetidine is an organic compound with the molecular formula C10H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an azetidine ring through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methoxy]azetidine typically involves the reaction of 3,4-dichlorophenylmethanol with azetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methoxy]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives. These products can be further utilized in different applications, including the synthesis of more complex molecules.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methoxy]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(3,4-Dichlorophenyl)methoxy]azetidine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique azetidine ring structure. This ring imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy linkage also contributes to its reactivity and potential for modification, allowing for the synthesis of a wide range of derivatives with diverse functionalities.

Properties

CAS No.

615576-65-3

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2

InChI Key

CPZNGXLCJCDKLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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